4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that features both triazine and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate alkyne or azide under mild conditions.
Formation of the Triazine Ring: The triazine ring is usually formed through a condensation reaction involving cyanuric chloride and an amine.
Coupling of the Rings: The final step involves coupling the triazole and triazine rings through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include:
Optimization of Reaction Conditions: Ensuring the reactions proceed with high yield and purity.
Use of Catalysts: Employing catalysts to increase reaction rates and selectivity.
Purification Techniques: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Dihydrotriazines.
Substitution Products: Various alkylated or acylated derivatives.
Scientific Research Applications
4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Agriculture: It may serve as a precursor for the synthesis of agrochemicals such as herbicides or fungicides.
Mechanism of Action
The mechanism of action of 4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with receptors to modulate their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine: Lacks the thiol group.
6-(2-Methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol: Lacks the amino group.
Uniqueness
4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol is unique due to the presence of both the amino and thiol groups, which can participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C6H7N7S |
---|---|
Molecular Weight |
209.23 g/mol |
IUPAC Name |
2-amino-6-(2-methyltriazol-4-yl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C6H7N7S/c1-13-8-2-3(12-13)4-9-5(7)11-6(14)10-4/h2H,1H3,(H3,7,9,10,11,14) |
InChI Key |
NUUMZDNBSHJGMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)C2=NC(=S)N=C(N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.